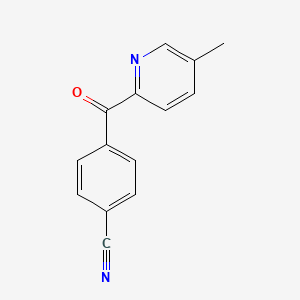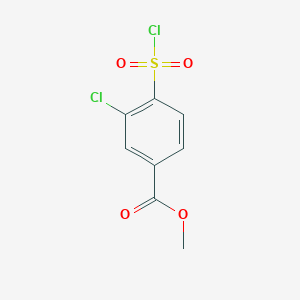amino}acetic acid dihydrochloride CAS No. 1221722-33-3](/img/structure/B1440069.png)
2-{[(dimethyl-4H-1,2,4-triazol-3-yl)methyl](methyl)amino}acetic acid dihydrochloride
Descripción general
Descripción
2-{[(dimethyl-4H-1,2,4-triazol-3-yl)methyl](methyl)amino}acetic acid dihydrochloride is a useful research compound. Its molecular formula is C8H16Cl2N4O2 and its molecular weight is 271.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-{[(dimethyl-4H-1,2,4-triazol-3-yl)methyl](methyl)amino}acetic acid dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-{[(dimethyl-4H-1,2,4-triazol-3-yl)methyl](methyl)amino}acetic acid dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Anticancer Research
The 1,2,4-triazole derivatives have been extensively studied for their anticancer properties. The presence of the triazole ring in compounds is known to enhance pharmacokinetics and pharmacological properties . Specifically, the dimethyl-4H-1,2,4-triazol-3-yl moiety can interact with various biological targets, potentially inhibiting cancer cell growth. Research has shown that certain triazole derivatives exhibit promising cytotoxic activities against various cancer cell lines, making them valuable for developing new chemotherapy agents .
Antimicrobial Applications
Compounds containing the 1,2,4-triazole ring have demonstrated good antimicrobial potential. They can be designed to target specific microbial pathways, which may lead to the development of new antibiotics or antifungal medications. This is particularly important in the era of increasing antibiotic resistance .
Synthesis of Heterocyclic Compounds
The triazole ring is a crucial component in synthesizing various heterocyclic compounds. These compounds have diverse biological activities and are used in medicinal chemistry for drug development. The dimethyl-4H-1,2,4-triazol-3-yl group can serve as a building block for creating more complex molecules with desired biological activities .
Analgesic and Anti-inflammatory Agents
Triazole derivatives have shown significant analgesic and anti-inflammatory activities in pharmacological studies. They can be formulated into drugs that provide pain relief and reduce inflammation, which is beneficial for conditions like arthritis or muscle injuries .
Enzyme Inhibition
The structural motif of triazole is known to bind to various enzymes, acting as inhibitors. This can be utilized in designing drugs that target specific enzymes related to diseases. For example, triazole derivatives can inhibit aromatase enzymes, which are involved in the biosynthesis of estrogens and are a target for breast cancer therapy .
Mecanismo De Acción
Target of Action
Compounds containing the 1,2,4-triazole scaffold, such as this one, are known to interact with various biological receptors through hydrogen-bonding and dipole interactions . These interactions can lead to a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities .
Mode of Action
It is known that 1,2,4-triazole derivatives can bind with high affinity to multiple receptors, which can lead to various therapeutic effects . The binding of these compounds to their targets can result in changes in cellular processes, leading to their observed biological activities .
Biochemical Pathways
1,2,4-triazole derivatives are known to interact with various biochemical pathways due to their ability to form hydrogen bonds with different targets . This interaction can lead to changes in these pathways and their downstream effects, contributing to the compound’s biological activity .
Pharmacokinetics
The presence of the 1,2,4-triazole ring in a compound is known to improve its pharmacokinetic properties . This can enhance the bioavailability of the compound, making it more effective as a therapeutic agent .
Result of Action
1,2,4-triazole derivatives have been reported to exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities . These activities suggest that the compound could have a variety of molecular and cellular effects, depending on the specific targets it interacts with .
Propiedades
IUPAC Name |
2-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl-methylamino]acetic acid;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4O2.2ClH/c1-6-9-10-7(12(6)3)4-11(2)5-8(13)14;;/h4-5H2,1-3H3,(H,13,14);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUZIACWFNNXQRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N1C)CN(C)CC(=O)O.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16Cl2N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(dimethyl-4H-1,2,4-triazol-3-yl)methyl](methyl)amino}acetic acid dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![[(5-Bromo-2-fluorophenyl)methyl]hydrazine hydrochloride](/img/structure/B1439993.png)


![N-[4-(1,3-benzoxazol-2-yloxy)phenyl]acetamide](/img/structure/B1439996.png)


![7-bromo-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1440000.png)
![2,2,2-trifluoroethyl N-(3-{5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}phenyl)carbamate](/img/structure/B1440002.png)


